1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene

Catalog No.
S12995100
CAS No.
819871-69-7
M.F
C14H16O
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benze...

CAS Number

819871-69-7

Product Name

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene

IUPAC Name

1-ethynyl-4-methoxy-2-(3-methylbut-2-enyl)benzene

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C14H16O/c1-5-12-8-9-14(15-4)10-13(12)7-6-11(2)3/h1,6,8-10H,7H2,2-4H3

InChI Key

XSUOSKUJAJBSRP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)OC)C#C)C

1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene, also known as a derivative of methoxy-substituted phenylacetylene, is an organic compound characterized by its unique structure that includes an ethynyl group and a methoxy group attached to a benzene ring. The compound's molecular formula is C13H14OC_{13}H_{14}O and it has a molecular weight of approximately 198.25 g/mol. Its structure can be represented by the SMILES notation: COc1ccc(C#C)c(C)c1, indicating the presence of a methoxy group (–OCH₃) and an ethynyl group (–C≡CH) on the aromatic ring, alongside a branched alkyl substituent.

Typical for alkynes and aromatic compounds. Notable reactions include:

  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Alkyne Reactions: The ethynyl group can undergo reactions such as nucleophilic addition, cycloaddition, and polymerization under specific conditions.
  • Reduction Reactions: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes using suitable reducing agents.

The synthesis of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene can be achieved through several methods, including:

  • Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a base.
  • Alkylation Reactions: Starting from 4-methoxyphenol, alkylation with appropriate reagents can introduce the desired substituents on the benzene ring.
  • Functional Group Transformations: Utilizing existing functional groups on simpler precursors to construct the final compound through selective reactions.

The unique structure of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene lends itself to various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: Utilized in synthesizing polymers or materials with specific electronic or optical properties.
  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene may focus on its reactivity with biological targets or other chemical species. These studies often utilize techniques such as:

  • Molecular Docking: To predict interactions with biological macromolecules.
  • Spectroscopic Methods: Such as NMR or mass spectrometry to analyze reaction products and mechanisms.

Several compounds share structural features with 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-MethoxyphenolContains a methoxy group on a phenolExhibits strong antimicrobial activity
PhenylacetyleneSimple alkyne structureUsed in polymer chemistry
4-EthynyltolueneEthynyl group attached to tolueneKnown for its reactivity in coupling reactions

Uniqueness

The uniqueness of 1-Ethynyl-4-methoxy-2-(3-methylbut-2-en-1-yl)benzene lies in its combination of both an ethynyl and branched alkyl substituent along with a methoxy group, making it versatile for various

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

200.120115130 g/mol

Monoisotopic Mass

200.120115130 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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